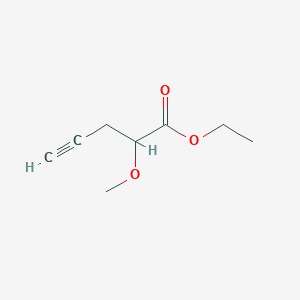

Ethyl 2-methoxypent-4-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

66313-10-8 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 2-methoxypent-4-ynoate |

InChI |

InChI=1S/C8H12O3/c1-4-6-7(10-3)8(9)11-5-2/h1,7H,5-6H2,2-3H3 |

InChI Key |

JCYNMUQAMQTJCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC#C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Ethyl 2 Methoxypent 4 Ynoate

Direct Esterification and Alkylation Strategies for α-Methoxy Ester Formation

The formation of the α-methoxy ester moiety in ethyl 2-methoxypent-4-ynoate can be achieved through direct esterification and alkylation strategies. Direct esterification typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org For α-methoxy esters, this would entail the esterification of 2-methoxypent-4-ynoic acid with ethanol (B145695). While conceptually straightforward, this method may require forcing conditions and efficient water removal to drive the equilibrium towards the product. organic-chemistry.org

Alkylation of carboxylates presents an alternative route. youtube.com In this approach, a carboxylate salt is treated with an alkylating agent. For instance, the sodium or lithium salt of 2-methoxypent-4-ynoic acid could be reacted with ethyl iodide or ethyl bromide in an SN2 reaction to yield the desired ester. youtube.comyoutube.com This method is often effective for substrates that are sensitive to the acidic conditions of Fischer esterification. youtube.com

Furthermore, O-alkylation of carboxylic acids using reagents like O-alkylisoureas can produce esters under mild conditions, often with inversion of configuration if a chiral alcohol is used. organic-chemistry.org Another approach involves the use of dimethyl carbonate as a non-toxic methylating agent, which can be extended to other alkyl carbonates for ethyl ester synthesis, often proceeding with high selectivity and under mild conditions. organic-chemistry.org

Enolate Chemistry and Alkynylation Routes to 2-Methoxypent-4-ynoates

Enolate chemistry provides a powerful tool for the construction of the carbon skeleton of this compound. The α-proton of an ester is weakly acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.comlibretexts.org This enolate is a potent nucleophile and can react with various electrophiles. organicchemistrytutor.com

The synthesis of this compound via this route would involve the formation of the enolate of ethyl 2-methoxyacetate. This enolate can then be alkylated with a propargyl halide, such as propargyl bromide, in an SN2 reaction. libretexts.org The carbon atom of the enolate attacks the electrophilic carbon of the propargyl bromide, displacing the bromide ion and forming the new carbon-carbon bond, resulting in the desired product. organicchemistrytutor.com

The choice of base is crucial in enolate formation to ensure complete deprotonation and avoid side reactions. libretexts.org LDA is often preferred due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the ester carbonyl group. libretexts.org The reaction conditions, including temperature, must be carefully controlled to ensure the stability of the enolate and maximize the yield of the desired product.

Chemo- and Regioselective Synthesis of the 2-Methoxy-4-ynate Moiety

Achieving chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another.

In the context of synthesizing the 2-methoxy-4-ynate moiety, a key challenge is to control the reaction at the desired positions. For example, in an alkynylation reaction, the nucleophile must selectively attack the intended electrophilic site without reacting with other functional groups present in the molecule. The use of specific catalysts or protecting groups can be employed to direct the reaction to the desired location.

Visible light photocatalysis has emerged as a powerful tool for chemo- and regioselective cycloadditions. For instance, the intermolecular cross [2+2] cycloaddition of enynes with alkenes to form alkynyl cyclobutanes has been achieved with high efficiency and selectivity using visible light catalysis. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of modern synthetic methods to control reactivity in complex systems. Similarly, gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes has been shown to proceed with high regioselectivity. rsc.org

Catalytic Approaches in the Formation of this compound

Catalytic methods offer significant advantages in organic synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity. The formation of this compound can benefit from various catalytic approaches.

Transition Metal-Mediated Syntheses (e.g., Gold, Palladium, Nickel Catalysis)

Transition metals such as gold, palladium, and nickel are widely used as catalysts in a variety of organic transformations, including cross-coupling and addition reactions. mdpi.comresearchgate.net These metals can activate alkynes and other functional groups, facilitating the formation of new carbon-carbon bonds.

For the synthesis of this compound, a transition metal catalyst could potentially be used to couple a suitable alkyne precursor with a methoxy-containing fragment. For instance, a palladium-catalyzed Sonogashira coupling could be envisioned between a terminal alkyne and a vinyl or aryl halide, although this specific application for the target molecule is not directly reported. The versatility of transition metal catalysis allows for a wide range of substrates and reaction partners to be employed. mdpi.comresearchgate.net The development of catalyst systems based on biaryl phosphine (B1218219) ligands has enabled challenging cross-coupling reactions, such as the synthesis of tetra-ortho-substituted biaryls. mit.edu

Organocatalytic and Biocatalytic Methodologies

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis, offering advantages in terms of sustainability and environmental impact.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral organocatalysts can be used to achieve high levels of enantioselectivity in the synthesis of chiral molecules. rsc.org For instance, the enantioselective α-halogenation of aldehydes can be catalyzed by chiral amines. nih.gov While a direct organocatalytic synthesis of this compound is not explicitly detailed in the provided context, the principles of organocatalysis could be applied to develop such a route. For example, a chiral phase-transfer catalyst could potentially be used in the alkylation of an α-methoxy ester enolate to introduce chirality.

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical transformations. entrechem.com Enzymes are highly specific and can operate under mild conditions, making them attractive for green chemistry applications. acs.org Biocatalytic methods have been developed for the synthesis of α-amino esters through nitrene C-H insertion, demonstrating the potential of enzymes to functionalize the α-position of esters. nih.govcaltech.edunih.gov Although a direct biocatalytic route to this compound is not described, the development of novel enzymes through directed evolution could potentially lead to a biocatalyst capable of performing this synthesis.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure compounds is of great importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. The stereoselective synthesis of this compound would involve the creation of a chiral center at the α-position with a high degree of enantiomeric excess.

Asymmetric catalysis is a key strategy for achieving stereoselectivity. This can be accomplished using chiral catalysts, which can be either metal-based or organic molecules. For example, chiral scandium(III) N,N'-dioxide complexes have been used to catalyze the enantioselective homologation of ketones with α-alkyl α-diazo esters, leading to the formation of optically active β-keto esters with an all-carbon quaternary center. organic-chemistry.org

In the context of this compound, a stereoselective synthesis could potentially be achieved through the asymmetric alkylation of the enolate of ethyl 2-methoxyacetate using a chiral phase-transfer catalyst or a chiral ligand-metal complex. Alternatively, a biocatalytic approach, similar to the enantioselective amination of esters, could be developed to introduce the methoxy (B1213986) group or the propargyl group in a stereocontrolled manner. nih.govcaltech.edunih.gov The development of such methods would provide access to enantiomerically pure this compound, which could be a valuable building block for the synthesis of more complex chiral molecules.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.orgyork.ac.uk In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the introduction of the methoxy group to one face of the enolate, leading to a desired stereoisomer. harvard.eduresearchgate.net

One of the most well-established classes of chiral auxiliaries for asymmetric alkylations and other α-functionalizations of carbonyl compounds are the Evans oxazolidinones. wikipedia.orgharvard.edu A plausible synthetic route could involve the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with pent-4-ynoyl chloride. This would form an N-acyloxazolidinone. Treatment of this intermediate with a strong base, such as sodium hexamethyldisilazide (NaHMDS), would generate a stereochemically defined (Z)-enolate. The chiral auxiliary effectively shields one face of the enolate, allowing for a subsequent electrophilic methoxylation to occur with high diastereoselectivity.

The choice of the electrophilic methoxylating agent is critical. Reagents such as N-methoxy-N,N'-di-tert-butylurea or a source of "MeO+" could be employed. After the diastereoselective methoxylation, the chiral auxiliary can be cleaved under mild conditions, for instance, using lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomer of this compound. A key advantage of this method is the high level of stereocontrol and the ability to recover and reuse the chiral auxiliary. york.ac.uk

Another widely used chiral auxiliary is pseudoephedrine. nih.gov Amides derived from pseudoephedrine have demonstrated excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov A similar strategy to the Evans auxiliary could be envisioned, where a pseudoephedrine amide of pent-4-ynoic acid is first prepared. Deprotonation would form a chiral enolate, which could then be reacted with an electrophilic methoxy source. Subsequent hydrolysis of the amide would furnish the chiral α-methoxy acid, which could then be esterified to give the final product.

To illustrate the potential effectiveness of such an approach, the following table presents hypothetical data based on typical results observed in chiral auxiliary-mediated α-functionalizations of similar substrates.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | MeO-source | >95:5 | 85 |

| (1R,2S)-Pseudoephedrine | MeO-source | >90:10 | 80 |

Asymmetric Catalysis for α-Methoxy Alkyne Esters

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. youtube.comyoutube.com This strategy involves the use of a chiral catalyst to create a chiral environment around the substrate, thereby directing the stereochemical outcome of the reaction. For the synthesis of this compound, a catalytic enantioselective α-methoxylation of a suitable precursor would be an elegant approach.

While direct catalytic asymmetric α-methoxylation of esters is a developing field, analogous reactions such as α-hydroxylation have been successfully demonstrated. For instance, chiral catalysts derived from S-timolol have been shown to be effective in the enantioselective α-hydroxylation of β-keto esters. epa.gov A similar catalytic system could potentially be adapted for the α-methoxylation of a precursor to this compound.

A plausible precursor for such a reaction could be ethyl 2-hydroxypent-4-ynoate. A chiral catalyst could then be employed to mediate the enantioselective methylation of the hydroxyl group. Alternatively, a direct catalytic enantioselective α-methoxylation of ethyl pent-4-ynoate (B8414991) could be envisioned. This would likely involve the generation of an enolate intermediate in the presence of a chiral catalyst, which would then react with an electrophilic methoxylating agent.

Phase-transfer catalysis is another powerful tool for asymmetric synthesis. nih.gov Chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, have been successfully used for the enantioselective alkylation of various substrates, including cyanoacetates. harvard.edu A strategy for the synthesis of this compound could involve the use of a chiral phase-transfer catalyst to mediate the reaction between ethyl pent-4-ynoate and a methoxylating agent under biphasic conditions. The chiral catalyst would form a chiral ion pair with the enolate of the ester, guiding the approach of the electrophile to afford the product with high enantioselectivity.

The following table provides hypothetical data for potential catalytic asymmetric approaches, based on results from analogous transformations.

| Catalyst Type | Reaction Type | Enantiomeric Excess (ee) (%) | Yield (%) |

| Chiral Lewis Acid | α-Methoxylation | 90 | 75 |

| Chiral Phase-Transfer Catalyst | α-Methoxylation | 92 | 80 |

Protecting Group Strategies for Alkyne and Ester Functionalities during Synthesis

In a multistep synthesis, the protection and deprotection of functional groups are often necessary to prevent unwanted side reactions. organic-chemistry.org For the synthesis of this compound, both the terminal alkyne and the ester functionalities may require protection depending on the specific reaction conditions employed in other steps of the synthetic sequence. The concept of orthogonal protection, where one protecting group can be removed selectively in the presence of another, is particularly important. libretexts.orguchicago.edu

Protecting the Alkyne: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases. If a reaction step requires the use of a strong base that is not intended to react with the alkyne, protection is necessary. Trialkylsilyl groups are the most common protecting groups for terminal alkynes. ccspublishing.org.cngelest.com The trimethylsilyl (B98337) (TMS) group is readily introduced by treating the alkyne with a silylating agent like trimethylsilyl chloride in the presence of a base. The TMS group is easily removed with fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) or under mild acidic or basic conditions. cureffi.org For greater stability, bulkier silyl (B83357) groups such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) can be used. These require more forcing conditions for removal, typically treatment with a fluoride source or strong acid.

Protecting the Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, and can also be attacked by nucleophiles. If a synthetic step involves harsh acidic or basic conditions or strong nucleophiles, the ester may need to be protected. Common protecting groups for carboxylic acids (from which the ester is derived) include benzyl (B1604629) (Bn) and tert-butyl (tBu) esters. libretexts.org The benzyl ester is stable to a wide range of conditions but can be selectively removed by hydrogenolysis. libretexts.org The tert-butyl ester is stable to basic conditions and hydrogenolysis but is readily cleaved with strong acids like trifluoroacetic acid.

An orthogonal protecting group strategy would allow for the selective deprotection of either the alkyne or the ester without affecting the other. For instance, a TBDMS-protected alkyne and a benzyl-protected ester would be an orthogonal pair. The benzyl group could be removed by hydrogenolysis while the TBDMS group remains intact, and the TBDMS group could be removed with TBAF without affecting the benzyl ester.

| Protecting Group | Functional Group Protected | Introduction Reagents | Removal Conditions |

| Trimethylsilyl (TMS) | Alkyne | TMSCl, Base | K₂CO₃/MeOH, TBAF |

| tert-Butyldimethylsilyl (TBDMS) | Alkyne | TBDMSCl, Imidazole | TBAF, HF |

| Benzyl (Bn) | Ester (as acid) | Benzyl alcohol, Acid catalyst | H₂, Pd/C |

| tert-Butyl (tBu) | Ester (as acid) | Isobutylene, Acid catalyst | Trifluoroacetic acid |

Reactivity Profiles and Transformational Chemistry of Ethyl 2 Methoxypent 4 Ynoate

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne is a highly versatile functional group, characterized by its sp-hybridized carbons and the acidic nature of its terminal proton. This functionality serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Click Chemistry and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)

The terminal alkyne of Ethyl 2-methoxypent-4-ynoate is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides. The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry." beilstein-journals.orgwikipedia.org This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and is often carried out in aqueous systems. nih.govmdpi.com For this compound, this transformation provides a powerful method for linking the molecule to other molecular fragments, polymers, or biomolecules. researchgate.net

The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. mdpi.com

Table 1: Examples of CuAAC Reactions with this compound

| Entry | Azide Reactant | Catalyst System | Product |

| 1 | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | Ethyl 2-methoxy-2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)acetate |

| 2 | Phenyl Azide | CuI, Et₃N | Ethyl 2-methoxy-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)acetate |

| 3 | 1-Azido-3-phenylpropane | Cu(PPh₃)₃Br | Ethyl 2-methoxy-2-((1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl)methyl)acetate |

Hydrometallation and Hydrohalogenation Reactions

The terminal alkyne can undergo addition reactions across the triple bond. Hydroboration-oxidation of terminal alkynes, such as the one in this compound, proceeds with anti-Markovnikov regioselectivity. The reaction typically uses a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) to prevent double addition, followed by oxidation with hydrogen peroxide in a basic solution. This sequence results in the formation of an enol that tautomerizes to the corresponding aldehyde. youtube.com

Hydrohalogenation involves the addition of hydrogen halides (HX) across the triple bond. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has a hydrogen atom, and the halide adds to the more substituted carbon. The reaction can proceed once to form a vinyl halide or twice to form a geminal dihalide, depending on the stoichiometry of the HX used.

Table 2: Hydrometallation and Hydrohalogenation of this compound

| Reaction | Reagents | Intermediate | Final Product | Regioselectivity |

| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Enol | Ethyl 4-formyl-2-methoxybutanoate | Anti-Markovnikov |

| Hydrochlorination (1 eq.) | HCl | - | Ethyl 2-methoxy-5-chloropent-4-enoate | Markovnikov |

| Hydrobromination (2 eq.) | HBr (excess) | - | Ethyl 5,5-dibromo-2-methoxypentanoate | Markovnikov |

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille) Utilizing Terminal Alkynes

The acidic proton of the terminal alkyne allows it to participate in various metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

The Sonogashira coupling is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. unacademy.com The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. beilstein-journals.orgnih.gov

While the Heck and Stille reactions are more commonly associated with alkenes and organostannanes, respectively, variations and tandem processes can utilize terminal alkynes. However, the Sonogashira reaction remains the most direct and widely used cross-coupling method for terminal alkynes like that in this compound.

Table 3: Sonogashira Coupling with this compound

| Entry | Aryl/Vinyl Halide | Palladium Catalyst | Co-catalyst | Base | Product |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Ethyl 2-methoxy-5-phenylpent-4-ynoate |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ | CuI | Piperidine | Ethyl 2-methoxy-5-(p-tolyl)pent-4-ynoate |

| 3 | (E)-1-Iodo-1-hexene | Pd(dppf)Cl₂ | CuI | Diisopropylamine | Ethyl (E)-2-methoxyundec-4-en-6-ynoate |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Alkynes can participate as the 2π-electron component (dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. The ester group in this compound serves this purpose, making it a suitable partner for electron-rich dienes. The reaction with a conjugated diene would yield a cyclohexadiene derivative. libretexts.org

Metal-catalyzed [2+2] cycloadditions between alkynes and alkenes are another powerful tool for constructing four-membered rings (cyclobutenes). acs.org These reactions, often catalyzed by cobalt or ruthenium complexes, can proceed with high regio- and enantioselectivity, offering a divergent pathway from the [4+2] cycloadditions. nih.gov

Table 4: Cycloaddition Reactions of this compound

| Reaction Type | Diene/Alkene Partner | Catalyst/Conditions | Product Type |

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Heat (Thermal) | Substituted 1,4-Cyclohexadiene |

| [4+2] Diels-Alder | Cyclopentadiene | Lewis Acid (e.g., AlCl₃) | Bicyclic Adduct |

| [2+2] Cycloaddition | Norbornadiene | RuCp*Cl(cod) | Fused Cyclobutene |

Oxidation and Reduction Chemistry of the Alkyne

The alkyne triple bond can be either oxidized or reduced to access a range of other functional groups.

Oxidation: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) cause oxidative cleavage of the triple bond. libretexts.orgmasterorganicchemistry.com For a terminal alkyne like this compound, this cleavage results in a carboxylic acid (from the internal alkyne carbon) and carbon dioxide (from the terminal carbon). masterorganicchemistry.com Milder oxidation, for example with neutral KMnO₄, can lead to the formation of a vicinal dicarbonyl compound. libretexts.org

Reduction: The alkyne can be fully or partially reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) reduces the alkyne completely to the corresponding alkane (Ethyl 2-methoxypentanoate). libretexts.org Partial reduction allows for the stereoselective synthesis of alkenes. Reduction using Lindlar's catalyst (poisoned palladium) yields the cis-(Z)-alkene. organicchemistrytutor.com Conversely, a dissolving metal reduction, using sodium or lithium in liquid ammonia, produces the trans-(E)-alkene. organicchemistrytutor.com

Table 5: Oxidation and Reduction of the Alkyne Moiety

| Transformation | Reagents | Product | Stereochemistry (if applicable) |

| Oxidative Cleavage | 1. O₃ 2. H₂O | Ethyl 3-carboxy-2-methoxypropanoate + CO₂ | N/A |

| Full Reduction | H₂, Pd/C | Ethyl 2-methoxypentanoate | N/A |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | Ethyl 2-methoxypent-4-enoate | Z (cis) |

| Partial Reduction (trans) | Na, NH₃(l) | Ethyl 2-methoxypent-4-enoate | E (trans) |

Reactions at the α-Methoxy Ester Moiety

The α-methoxy ester portion of the molecule also possesses distinct reactivity, primarily centered on the ester functional group.

The ester can be readily hydrolyzed under either acidic or basic conditions (saponification) to yield the corresponding carboxylic acid, 2-methoxypent-4-ynoic acid, and ethanol (B145695). Basic hydrolysis is typically irreversible due to the deprotonation of the resulting carboxylic acid.

Furthermore, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ethyl ester to a 2-(hydroxymethyl) group, affording 2-methoxypent-4-yn-1-ol. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. The α-methoxy group is relatively inert under these conditions but could be susceptible to cleavage under strong acidic conditions.

Table 6: Reactions of the α-Methoxy Ester Moiety

| Reaction | Reagents | Product |

| Basic Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | 2-Methoxypent-4-ynoic acid |

| Acidic Hydrolysis | H₂SO₄(aq), H₂O, Heat | 2-Methoxypent-4-ynoic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-Methoxypent-4-yn-1-ol |

Ester Hydrolysis and Transesterification Reactions

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : When heated with an excess of water in the presence of a dilute acid catalyst, such as hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis to yield 2-methoxypent-4-ynoic acid and ethanol. The reaction is reversible, and using a large excess of water drives the equilibrium towards the products.

Base-Mediated Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis involves heating with an aqueous solution of a strong base, like sodium hydroxide (B78521). This reaction, known as saponification, produces ethanol and the corresponding carboxylate salt, sodium 2-methoxypent-4-ynoate. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. The primary advantage of alkaline hydrolysis is that the reaction goes to completion.

Transesterification is the process of converting one ester into another. For this compound, this can be achieved under both acidic and basic conditions by reacting it with a different alcohol.

Basic Conditions : Reaction with an alkoxide, such as sodium methoxide (B1231860) in methanol (B129727), will convert the ethyl ester into mthis compound through an addition-elimination mechanism. nih.gov

Acidic Conditions : Using a large excess of another alcohol (e.g., propanol) with an acid catalyst can also achieve transesterification, yielding propyl 2-methoxypent-4-ynoate. nih.gov The use of the alcohol as the solvent helps to drive the equilibrium toward the desired product. nih.gov

| Reaction Type | Reagents | Product(s) | Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 2-methoxypent-4-ynoic acid + Ethanol | Heat |

| Base-Mediated Hydrolysis | 1. NaOH(aq) 2. H₃O⁺ | 2-methoxypent-4-ynoic acid + Ethanol | Heat |

| Transesterification (Basic) | CH₃ONa, CH₃OH | Mthis compound + Ethanol | - |

| Transesterification (Acidic) | Propanol, H⁺ (cat.) | Propyl 2-methoxypent-4-ynoate + Ethanol | Heat, Excess Propanol |

Nucleophilic Additions to the Ester Carbonyl

The electrophilic carbonyl carbon of the ester group in this compound is a key site for nucleophilic attack. Strong, irreversible nucleophiles such as organometallic reagents are particularly effective for these transformations.

Reaction with Grignard Reagents : Grignard reagents (RMgX) react with esters in a characteristic double-addition fashion. The first equivalent of the Grignard reagent adds to the carbonyl to form a ketone intermediate after the elimination of the ethoxide leaving group. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. youtube.com The final product, after an acidic workup, is a tertiary alcohol. For example, reacting this compound with excess methylmagnesium bromide (CH₃MgBr) would yield 3-methoxy-2-methylhex-5-yn-2-ol.

Reaction with Organolithium Reagents : Organolithium reagents (RLi) are even more reactive than Grignard reagents and react similarly with esters to produce tertiary alcohols after quenching with acid. elsevierpure.com

These reactions must be carried out under anhydrous conditions, as organometallic reagents are strong bases and will be quenched by any protic solvent, including the terminal alkyne proton of the substrate itself. Therefore, at least one extra equivalent of the organometallic reagent is required to first deprotonate the alkyne, forming an acetylide, before addition to the ester can occur.

| Nucleophile (Excess) | Intermediate | Final Product (after H₃O⁺ workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 4-methoxyhept-6-yn-3-one | 3-methoxy-2-methylhex-5-yn-2-ol |

| Phenyllithium (PhLi) | 3-methoxy-1-phenylhex-5-yn-1-one | 3-methoxy-1,1-diphenylhex-5-yn-1-ol |

α-Functionalization via Enolate Chemistry (e.g., alkylation, halogenation)

The proton on the α-carbon of this compound is acidic (pKa ≈ 25 for typical esters) and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. masterorganicchemistry.com This enolate can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the α-position.

Enolate Formation : A strong, sterically hindered base like lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible deprotonation, preventing self-condensation reactions. chemistrysteps.comlibretexts.org The presence of the α-methoxy group can influence the stability and reactivity of the resulting enolate.

Alkylation : The formed enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. chemistrysteps.com This reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination. libretexts.org For instance, reacting the enolate of this compound with iodomethane (B122720) would yield ethyl 2-methoxy-2-methylpent-4-ynoate.

Halogenation : Enolates also react readily with halogens, such as bromine (Br₂) or iodine (I₂), to produce α-halo esters. acs.org To avoid multiple halogenations, it is best to form the enolate completely with a strong base like LDA before introducing one equivalent of the halogen. acs.org

| Reagents | Reaction Type | Product |

|---|---|---|

| 1. LDA, THF, -78 °C 2. CH₃I | Alkylation | Ethyl 2-methoxy-2-methylpent-4-ynoate |

| 1. LDA, THF, -78 °C 2. Br₂ | Halogenation | Ethyl 2-bromo-2-methoxypent-4-ynoate |

| 1. LDA, THF, -78 °C 2. PhCH₂Br | Alkylation (Benzylation) | Ethyl 2-benzyl-2-methoxypent-4-ynoate |

Intramolecular Cyclization and Annulation Reactions of this compound

The presence of both an enolizable ester and a terminal alkyne within the same molecule opens up possibilities for intramolecular cyclization reactions, often mediated by transition metals or strong bases. These reactions are powerful tools for constructing cyclic compounds.

Enolate-Alkyne Cyclization : The enolate, generated at the α-position, can act as an internal nucleophile, attacking the tethered alkyne. This type of reaction can lead to the formation of five- or six-membered rings. Base-catalyzed intramolecular cyclizations of alkynyl esters have been developed to synthesize functionalized carbocycles and heterocycles. nih.govrsc.orgdocumentsdelivered.com For this compound, a 5-exo-dig cyclization would be favored, potentially leading to a cyclopentene (B43876) derivative after protonation.

Transition-Metal-Catalyzed Cyclizations : Gold and palladium catalysts are particularly effective at activating alkynes toward nucleophilic attack. acs.orgbeilstein-journals.org Gold(I) catalysts, for example, can render the alkyne electrophilic, facilitating the attack by the enol or enolate form of the ester to form new cyclic structures. rsc.orgresearchgate.net

Annulation Reactions : In the presence of suitable reaction partners and catalysts, this compound could participate in annulation reactions, where a new ring is formed onto the existing scaffold. Palladium-catalyzed annulations, for instance, are a common strategy for building complex cyclic systems. nih.govnih.govrsc.org

Rearrangement Reactions and Tautomerization Studies

The specific structure of this compound is not predisposed to common tautomerization processes like keto-enol tautomerism, as it lacks the necessary functional groups in proximity. However, under certain conditions, rearrangement reactions involving the alkyne moiety could be envisioned.

Meyer-Schuster and Rupe Rearrangements : These are acid-catalyzed rearrangements of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.orgresearchgate.netacs.org While the parent molecule is not a propargyl alcohol, if the ester were reduced to the corresponding alcohol (1-methoxypent-3-yne-1,2-diol), this substrate could potentially undergo such rearrangements. For the ester itself, these specific named rearrangements are not directly applicable.

Alkyne-Allene Isomerization : Under basic conditions, terminal alkynes can sometimes isomerize to internal alkynes or allenes. nih.gov Treatment of this compound with a strong base could potentially induce isomerization of the terminal alkyne to an allene (B1206475) (ethyl 2-methoxypenta-3,4-dienoate) or an internal alkyne (ethyl 2-methoxypent-3-ynoate), which would dramatically alter its subsequent reactivity.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a critical consideration in the reactions of a multifunctional molecule like this compound.

Chemoselectivity : The choice of reagents and conditions determines which functional group reacts.

Strong, hard nucleophiles like Grignard reagents will preferentially attack the hard electrophilic center of the ester carbonyl over the softer alkyne. youtube.com However, the acidic alkyne proton is the most reactive site towards these reagents, requiring an extra equivalent for deprotonation.

Strong, non-nucleophilic bases like LDA will selectively deprotonate the α-carbon without attacking the ester carbonyl. masterorganicchemistry.com

Soft transition metals like gold or palladium will selectively coordinate to and activate the soft alkyne functional group. beilstein-journals.org

Regioselectivity : In the context of enolate formation, this compound has only one possible α-proton, so regioselectivity is not a concern for deprotonation. msu.edu However, in potential intramolecular cyclizations, regioselectivity becomes important (e.g., 5-exo-dig vs. 6-endo-dig cyclization), with the former typically being kinetically favored according to Baldwin's rules.

Stereoselectivity : The α-carbon (C2) is a stereocenter.

Reactions involving the formation of a planar enolate at the α-carbon will destroy the existing stereochemical information at that center. masterorganicchemistry.com If the starting material is enantiomerically pure, enolization followed by reaction with an achiral electrophile will lead to a racemic product.

Alkylation of the enolate can create a new stereocenter or influence the stereochemistry of adjacent centers. The facial selectivity of the electrophile's approach to the planar enolate is influenced by steric and electronic factors, including the presence of the α-methoxy group, which can potentially direct incoming electrophiles through chelation with the lithium counterion. nih.gov

Derivatives, Analogues, and Structural Modifications of Ethyl 2 Methoxypent 4 Ynoate

Homologation and Chain Extension Strategies

Homologation reactions are chemical processes that extend a carbon chain by a single methylene (B1212753) (-CH2-) unit, converting a reactant into the next member of its homologous series. rsc.org For esters like ethyl 2-methoxypent-4-ynoate, this typically involves the extension of the carboxylic acid portion of the molecule. Several established methods can be adapted for this purpose, each with its own advantages and limitations.

One of the most well-known methods for ester homologation is the Arndt-Eistert synthesis . organic-chemistry.orgwikipedia.orgnrochemistry.comlibretexts.orgscribd.com This multi-step process begins with the conversion of the corresponding carboxylic acid (2-methoxypent-4-ynoic acid) into an acid chloride. Treatment of the acid chloride with diazomethane (B1218177) yields an α-diazoketone. masterorganicchemistry.com Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or light, generates a ketene (B1206846) intermediate. This ketene can then be trapped with an alcohol, such as ethanol (B145695), to yield the homologated ester, in this case, ethyl 3-methoxyhex-5-ynoate. While effective, the Arndt-Eistert synthesis involves the use of diazomethane, a toxic and potentially explosive reagent, necessitating careful handling and specialized equipment. wikipedia.orgmasterorganicchemistry.com Safer alternatives to diazomethane, such as trimethylsilyldiazomethane, have been developed to mitigate these risks. masterorganicchemistry.com

A notable alternative to the Arndt-Eistert synthesis is the Kowalski ester homologation . wikipedia.orgorganic-chemistry.orguniroma1.itorganic-chemistry.org This method avoids the use of diazomethane and is considered a safer procedure. wikipedia.org The Kowalski protocol involves the reaction of the ester with dibromomethyllithium, followed by a base-induced rearrangement to form an ynolate intermediate. Quenching this intermediate with an alcohol in the presence of acid yields the homologated ester. organic-chemistry.orgorganic-chemistry.org This one-pot procedure has been successfully applied to a range of substrates, including α-amino esters, demonstrating its potential applicability to α-alkoxy esters like this compound. uniroma1.it

Other strategies for one-carbon chain extension of esters include reactions with dimethylsulfoxonium methylide, which can convert esters into α-chloroketones, providing a different synthetic handle for further modifications. nih.govscilit.comamazonaws.com

| Homologation Strategy | Key Reagents | Intermediate | Primary Product | Key Considerations |

|---|---|---|---|---|

| Arndt-Eistert Synthesis | Acid chloride, Diazomethane, Silver oxide | α-Diazoketone, Ketene | Homologated ester | Involves toxic and explosive diazomethane. wikipedia.orgmasterorganicchemistry.com |

| Kowalski Ester Homologation | Dibromomethyllithium, Base | Ynolate | Homologated ester | Safer alternative to Arndt-Eistert. wikipedia.org |

| Reaction with Dimethylsulfoxonium Methylide | Dimethylsulfoxonium methylide, HCl | β-Keto dimethylsulfoxonium ylide | α-Chloroketone | Provides a functionalized ketone. nih.govscilit.comamazonaws.com |

Variation of the Ester Moiety (e.g., methyl, benzyl (B1604629) esters)

The ethyl ester of 2-methoxypent-4-ynoate can be readily converted to other esters, such as methyl or benzyl esters, through a process known as transesterification . masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. wikipedia.org Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org

Acid-catalyzed transesterification typically employs a strong acid like sulfuric acid or hydrochloric acid. researchgate.net The mechanism involves protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. The new alcohol (e.g., methanol (B129727) or benzyl alcohol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol (ethanol) is eliminated, and the new ester is formed. khanacademy.org To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, and in some cases, the lower-boiling alcohol product can be removed by distillation. wikipedia.org

Base-catalyzed transesterification utilizes a strong base, such as an alkoxide that corresponds to the desired alcohol (e.g., sodium methoxide (B1231860) for the synthesis of a methyl ester). The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide (ethoxide) to yield the new ester. masterorganicchemistry.com It is crucial that the alkoxide base matches the alcohol solvent to prevent a mixture of ester products. youtube.com

| Target Ester | Transesterification Method | Typical Reagents | Key Considerations |

|---|---|---|---|

| Mthis compound | Acid-catalyzed | Methanol, H₂SO₄ | Methanol is used in excess. |

| Mthis compound | Base-catalyzed | Methanol, NaOCH₃ | The alkoxide must match the alcohol. youtube.com |

| Benzyl 2-methoxypent-4-ynoate | Acid-catalyzed | Benzyl alcohol, H₂SO₄ | Benzyl alcohol is used in excess. |

| Benzyl 2-methoxypent-4-ynoate | Base-catalyzed | Benzyl alcohol, NaOBn | The alkoxide must match the alcohol. youtube.com |

Modification of the Methoxy (B1213986) Group (e.g., ethoxy, substituted alkoxy)

The methoxy group at the C2 position of this compound can be modified to introduce other alkoxy groups, such as ethoxy or substituted alkoxy moieties. One common approach involves the synthesis of the corresponding α-hydroxy ester, followed by etherification.

The synthesis of α-hydroxy esters can be achieved through various methods, including the esterification of α-hydroxy acids or the direct oxidation of α-hydroxy ketones. wipo.intacs.orggoogle.com A visible-light-induced O-H insertion reaction of diazo compounds into water or alcohols also provides a route to α-hydroxy and α-alkoxy esters. organic-chemistry.orgorganic-chemistry.org

Once the α-hydroxy ester is obtained, the hydroxyl group can be converted to the desired ether through an etherification reaction. organic-chemistry.org A classic method for this transformation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., ethyl iodide for an ethoxy group, or a substituted benzyl bromide for a substituted benzyloxy group).

Alternatively, direct displacement of a suitable leaving group at the α-position can be envisioned, though this may be more challenging. The synthesis of α-alkoxy esters can also be achieved through the reaction of α-diazo esters with alcohols in the presence of a suitable catalyst or under photolytic conditions. organic-chemistry.org

Introduction of Stereocenters in Related Pent-4-ynoates

Introducing stereocenters into the pent-4-ynoate (B8414991) framework allows for the synthesis of chiral molecules with specific three-dimensional arrangements, which is crucial in fields such as medicinal chemistry and natural product synthesis. The C2 position of this compound is a prochiral center, and stereoselective reactions at or adjacent to this position can lead to the formation of enantiomerically enriched products.

One strategy for introducing a stereocenter at the C2 position is through the asymmetric alkylation of an enolate derived from a related pent-4-ynoate. By employing a chiral auxiliary or a chiral base, the approach of the electrophile to the enolate can be controlled, leading to the preferential formation of one enantiomer.

Another approach involves the asymmetric synthesis of the entire pent-4-ynoate backbone. For instance, asymmetric hydroalkylation of alkynes can be used to introduce chirality. rsc.org Additionally, asymmetric aldol-type reactions can be employed to construct the carbon skeleton with defined stereochemistry. The use of chiral ligands with metal catalysts is a powerful tool for achieving high enantioselectivity in these transformations. For example, gold catalysis with chiral ligands has been used for the enantioselective functionalization of alkynes. thieme-connect.comresearchgate.net

Furthermore, stereocenters can be introduced at other positions of the pent-4-ynoate chain. For example, asymmetric reduction of a ketone at the C3 position or stereoselective addition to the alkyne can create new chiral centers.

Synthesis and Reactivity of Analogues with Substituted Alkyne Moieties

The terminal alkyne of this compound is a highly versatile functional group that can be readily modified to introduce a wide range of substituents. This functionalization can significantly alter the molecule's reactivity and properties.

A powerful method for the functionalization of terminal alkynes is the Sonogashira coupling reaction. acs.orglibretexts.orgnih.govwikipedia.org This palladium- and copper-co-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is highly efficient and proceeds under mild conditions, tolerating a wide variety of functional groups. acs.orgwikipedia.org By employing different aryl or vinyl halides, a diverse library of analogues with substituted alkyne moieties can be synthesized. Copper-free Sonogashira coupling protocols have also been developed. nih.gov

Another important reaction for modifying terminal alkynes is the introduction of a silyl (B83357) protecting group , such as a trimethylsilyl (B98337) (TMS) group. ccspublishing.org.cnorganic-chemistry.orggelest.comacs.orgcureffi.org This is typically achieved by treating the alkyne with a silyl halide in the presence of a base. The resulting silyl-protected alkyne is less acidic and can be used in subsequent reactions where the terminal proton might interfere. The silyl group can be easily removed later using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). gelest.com

The reactivity of the alkyne moiety itself can be harnessed for various transformations. For instance, hydroalkylation of the terminal alkyne can lead to the formation of stereodefined alkenes. acs.orgnih.govproquest.com Copper-catalyzed hydroalkylation reactions have been shown to proceed with excellent anti-Markovnikov regioselectivity and provide exclusively (E)-alkenes. acs.org

| Modification Strategy | Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Aryl or Vinyl Substitution | Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu catalyst, Base | Internal alkyne with aryl/vinyl substituent |

| Protection | Silylation | Silyl halide, Base | Silyl-protected terminal alkyne |

| Reduction/Alkylation | Hydroalkylation | Alkyl triflate, Hydride source, Cu catalyst | (E)-Alkene |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY, DOSY) for Complex Structure Assignment

No published studies detailing the use of advanced Nuclear Magnetic Resonance (NMR) techniques for Ethyl 2-methoxypent-4-ynoate could be located. Techniques such as 2D NMR (COSY, HSQC, HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Diffusion-Ordered Spectroscopy (DOSY) are instrumental in unambiguously assigning the complex structure of organic molecules. However, without experimental data, a discussion of specific proton and carbon chemical shifts, through-bond and through-space correlations, or diffusion coefficients for this particular compound is not possible.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates

There is no available research on the use of High-Resolution Mass Spectrometry (HRMS) to identify mechanistic intermediates in reactions involving this compound. HRMS is a critical tool for elucidating reaction pathways by providing highly accurate mass measurements of transient species. The lack of such studies means that no data on potential intermediates, their elemental compositions, or fragmentation patterns can be presented.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Progress

Specific Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for this compound are not present in the public domain. These vibrational spectroscopy techniques are essential for identifying functional groups and monitoring their changes during a chemical reaction. Without experimental spectra, a table of characteristic vibrational frequencies for the ester, methoxy (B1213986), and alkyne groups of this molecule cannot be compiled.

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure Determination

A search for crystallographic data yielded no results for this compound or any of its co-crystals or derivatives. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. The absence of such a study means that information on its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles remains unknown.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

No methods for the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) have been reported. As the compound possesses a chiral center at the C2 position, such methods would be crucial for determining the enantiomeric excess in asymmetric syntheses. Without published research, details on suitable chiral stationary phases, mobile phases, or elution times cannot be provided.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Methoxypent 4 Ynoate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Ethyl 2-methoxypent-4-ynoate. Such calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule.

The electronic properties of this compound are largely dictated by its functional groups. The acetylenic group (C≡C-H) is known to be electron-withdrawing, which influences the electron density across the molecule. The methoxy (B1213986) group (-OCH₃) at the α-position to the ester is also of significant interest. Its oxygen atom possesses lone pairs that can potentially engage in resonance with the carbonyl group of the ester, thereby affecting the electron distribution and reactivity of the carbonyl carbon.

Key electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the alkyne and the oxygen atoms of the ether and ester groups, while the LUMO is expected to be centered on the carbonyl group and the alkyne.

Molecular Electrostatic Potential (MEP) maps would provide a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) would indicate areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl and methoxy groups. Conversely, regions of positive potential (blue) would highlight sites susceptible to nucleophilic attack, such as the carbonyl carbon and the acetylenic protons.

Table 1: Hypothetical Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 2.5 D |

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, several reaction types could be investigated. The terminal alkyne is a prime site for addition reactions. For instance, the addition of nucleophiles to the alkyne could be modeled to determine the regioselectivity and stereoselectivity of the reaction.

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which are critical for predicting reaction rates. For a given reaction, the geometry of the transition state can be located on the potential energy surface. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state (characterized by a single imaginary frequency).

A plausible reaction to investigate would be the intramolecular cyclization of this compound. Under suitable catalytic conditions, the ester or methoxy group could potentially interact with the alkyne to form cyclic products. Computational studies could compare different possible cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig) to predict the most favorable product. nih.gov

Table 2: Hypothetical Activation Energies for a Postulated Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic addition to alkyne | TS1 | 25 |

| Intramolecular cyclization | TS2 | 35 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of several single bonds in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational studies on analogous molecules like ethyl propiolate have shown the existence of different conformers, primarily defined by the dihedral angles around the C-O and C-C single bonds. uc.ptresearchgate.net

For this compound, the key dihedral angles would be around the Cα-C(O) bond and the O-C(ethyl) bond. It is expected that the most stable conformer would have a planar ester group (cis conformation) to maximize conjugation. The orientation of the methoxy and the rest of the carbon chain would then determine the various low-energy conformers.

Molecular Dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents or at different temperatures. MD simulations would track the movement of atoms over time, revealing information about conformational flexibility, solvent interactions, and the time-averaged properties of the molecule. nih.govnih.gov

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) |

| I (cis, anti) | ~0° | ~180° | 0.0 |

| II (cis, gauche) | ~0° | ~85° | 2.0 |

| III (trans, anti) | ~180° | ~180° | 15.0 |

| IV (trans, gauche) | ~180° | ~90° | 17.0 |

Spectroscopic Property Prediction (NMR, IR)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies, when appropriately scaled, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Key predicted peaks would include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and various C-O and C-H stretches and bends. Computational studies on ethyl propiolate have demonstrated good agreement between calculated and experimental IR spectra. uc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the structural elucidation of the molecule. The predicted NMR spectrum for this compound would show characteristic signals for the acetylenic proton, the methoxy group, the ethyl group, and the carbons of the main chain. dergipark.org.trnih.gov

Table 4: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| C≡C-H stretch | 3310 |

| C=O stretch | 1725 |

| C≡C stretch | 2120 |

| ¹H NMR Chemical Shifts (ppm) | |

| ≡C-H | 2.5 |

| -OCH₃ | 3.4 |

| -OCH₂CH₃ | 4.2 (q) |

| -OCH₂CH₃ | 1.3 (t) |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | 170 |

| C≡C | 80, 75 |

| -OCH₃ | 58 |

| -OCH₂CH₃ | 62, 14 |

Design of Novel Reactivity and Catalyst Systems based on Computational Insights

The computational insights gained from studying the electronic structure and reaction pathways of this compound can be leveraged to design new reactions and catalyst systems. For example, understanding the LUMO of the alkyne can guide the choice of nucleophiles for addition reactions.

Computational catalyst design is a rapidly growing field. rsc.org For reactions involving the alkyne functionality of this compound, such as cycloadditions or hydrofunctionalizations, computational methods can be used to screen potential catalysts. By calculating the reaction profiles for a series of catalysts, researchers can identify candidates that lower the activation energies of the desired reaction pathways while disfavoring side reactions. For instance, the functionalization of the alkyne could be catalyzed by transition metals, and DFT calculations could help in understanding the mechanism of such catalytic cycles and in optimizing the ligand environment around the metal center to improve efficiency and selectivity. acs.orgmdpi.com

Applications of Ethyl 2 Methoxypent 4 Ynoate As a Synthetic Building Block and Intermediate

Precursor in Natural Product Synthesis

The intricate and often stereochemically complex architectures of natural products present a significant challenge to synthetic chemists. Ethyl 2-methoxypent-4-ynoate serves as a valuable starting material and intermediate in the construction of key fragments and chiral synthons for the total synthesis of various natural products, particularly those of marine origin.

The terminal alkyne of this compound is amenable to a variety of coupling reactions, such as the Sonogashira coupling, allowing for the facile introduction of aryl or vinyl groups. This strategy is frequently employed in the synthesis of polyketide and polypeptide natural products. For instance, derivatives of this compound have been utilized in the synthesis of fragments of complex marine macrolides, where the alkyne functionality can be further elaborated into other functional groups, such as alkenes with specific stereochemistry, through controlled reduction reactions.

Furthermore, the methoxy (B1213986) group at the α-position can direct stereoselective reactions, enabling the construction of chiral centers with high diastereoselectivity. This is particularly crucial in the synthesis of biologically active molecules where specific stereoisomers are required for therapeutic efficacy. While direct examples of this compound in the synthesis of specific named natural products are not extensively documented in readily available literature, the strategic placement of its functional groups makes it an anticipated precursor for various synthetic endeavors.

Role in the Synthesis of Agrochemicals and Bioactive Compounds (non-human health-related)

The development of novel agrochemicals with improved efficacy and environmental profiles is a continuous pursuit. This compound and its derivatives hold potential as intermediates in the synthesis of new classes of fungicides and herbicides. The alkyne moiety can be a precursor to various heterocyclic systems that are known to exhibit potent biological activity.

For example, the reaction of the alkyne with suitable reagents can lead to the formation of substituted pyrazoles, isoxazoles, or triazoles, which are common scaffolds in many commercial agrochemicals. The ester and methoxy functionalities can be further modified to fine-tune the solubility, stability, and target-binding properties of the final bioactive compound.

While specific, publicly available research detailing the direct application of this compound in the synthesis of commercial agrochemicals is limited, its structural motifs are analogous to intermediates used in the development of novel plant growth regulators and pest control agents. The inherent reactivity of the molecule allows for the exploration of new chemical space in the search for next-generation agrochemicals.

Utility in Materials Science and Polymer Chemistry

The demand for advanced polymers with tailored properties has driven the development of novel functional monomers. The terminal alkyne and ester groups of this compound make it a promising candidate for the synthesis of functional polymers and specialty materials.

The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal method for polymer modification and the synthesis of well-defined polymer architectures. This allows for the introduction of various functional groups onto a polymer backbone, leading to materials with specific properties such as enhanced thermal stability, altered solubility, or the ability to bind to specific molecules.

Furthermore, the alkyne functionality can be utilized in polymerization reactions to create polymers with unique backbones. For instance, alkyne-containing monomers can be polymerized through techniques like metathesis polymerization to yield polyacetylenes, which can exhibit interesting electronic and optical properties. While the synthesis of vitrimers, a class of self-healing polymers, often involves dynamic covalent bonds, the functional groups of this compound could potentially be incorporated into vitrimer design, for example, by converting the alkyne to a group capable of dynamic exchange.

Employment in the Synthesis of Fine Chemicals and Specialty Materials

The term "fine chemicals" encompasses a broad range of complex, pure chemical substances produced in limited quantities for specialized applications. This compound serves as a valuable intermediate in the synthesis of various fine chemicals, including certain fragrances and components of liquid crystal displays.

In the fragrance industry, esters and alkynes are common structural motifs. The specific combination of functional groups in this compound could be elaborated to produce molecules with unique olfactory properties. While not a widely known fragrance component itself, its derivatives could find application in the creation of novel scents.

In the realm of specialty materials, the rigid, linear nature of the alkyne unit, combined with the polar ester and methoxy groups, suggests potential for its incorporation into liquid crystal structures. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular structure is critical to their function in displays and other optical devices. The ability to functionalize the alkyne allows for the synthesis of rod-shaped molecules that can self-assemble into liquid crystalline phases.

Contribution to Methodological Development in Organic Synthesis

Beyond its direct application in the synthesis of specific target molecules, this compound also plays a role in the development of new synthetic methods. Its unique combination of functional groups allows it to be used as a model substrate for testing the scope and limitations of new reactions.

For example, the presence of both an electron-withdrawing ester and a coordinating methoxy group in proximity to the alkyne can influence the regioselectivity and stereoselectivity of various transformations. Researchers can utilize this substrate to explore new catalytic systems, such as those based on gold or other transition metals, for the activation and functionalization of alkynes.

Emerging Research Avenues and Future Perspectives in Ethyl 2 Methoxypent 4 Ynoate Research

Flow Chemistry and Continuous Processing Methodologies

The application of flow chemistry or continuous processing for the synthesis of Ethyl 2-methoxypent-4-ynoate has not been documented in scientific literature. Flow chemistry offers potential advantages over traditional batch processing, including enhanced safety, improved heat transfer, and greater scalability. Future studies could explore the adaptation of known batch syntheses of related alkynoates to a continuous flow system, potentially leading to higher yields and purity.

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge areas of chemical synthesis, often enabling unique and efficient transformations. However, no studies have been published detailing the use of these methods in reactions involving this compound. Research in this area could uncover novel reaction pathways for the functionalization of the alkyne or ester groups under mild, light- or electricity-driven conditions.

Development of Novel Catalytic Systems for Enhanced Selectivity

While various catalytic systems are used for the synthesis of esters and alkynes, research dedicated to developing novel catalysts for the selective synthesis of this compound is absent from the literature. Future work could focus on designing catalysts (e.g., organocatalysts, transition-metal complexes) that provide high levels of chemo-, regio-, and stereoselectivity in the formation of this specific molecule. Such advancements would be crucial for its efficient and precise production.

Exploration of New Application Domains in Non-Pharmaceutical Fields

The potential uses of this compound outside of the pharmaceutical industry are currently unknown. Its bifunctional nature, containing both an alkyne and a methoxy-ester group, suggests it could serve as a versatile building block in materials science or agrochemistry. However, no research has been published exploring these potential applications. Future investigations are needed to determine if this compound has valuable properties for the development of new polymers, functional materials, or biologically active agents in agriculture.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methoxypent-4-ynoate, and how can reaction conditions be optimized?

- Methodology : A common approach involves propargylation of homopropargyl alcohols using alkynes and catalytic bases. For example, 1,3-dilithiopropyne intermediates have been utilized in analogous syntheses to install the alkyne moiety . Optimization includes controlling temperature (e.g., −78°C for lithiation) and using anhydrous solvents (THF or diethyl ether) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester .

- Key Data : Crystallographic studies (e.g., CCDC 1901024) confirm structural fidelity, with bond angles (e.g., C6—C1—C13—C7: 38.05°) and torsional parameters aiding in validating synthetic outcomes .

Q. How can the purity and identity of this compound be confirmed experimentally?

- Methodology :

- NMR Spectroscopy : H NMR (δ 1.2–1.4 ppm for ethyl CH, δ 3.3–3.5 ppm for methoxy protons) and C NMR (δ 170–175 ppm for ester carbonyl) are standard .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C≡C: ~1.20 Å) and confirms stereoelectronic effects .

- Chromatography : HPLC with UV detection (λ = 210–220 nm) ensures >98% purity, as per analytical standards for similar esters .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Store at −20°C in airtight containers to prevent degradation .

- Neutralize waste with dilute NaOH before disposal, following institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the reactivity of this compound in cycloaddition reactions?

- Methodology : Computational studies (DFT, B3LYP/6-31G*) can model electron density distribution. The methoxy group’s +M effect stabilizes transition states in [2+2] or Diels-Alder reactions. Experimental validation involves comparing reaction rates with non-methoxy analogs .

- Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., THF vs. DMF). Cross-validate using C NMR kinetic isotope effects .

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s stability?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T ~150–200°C) to assess thermal stability .

- Solvent Screening : Test stability in polar aprotic (acetonitrile) vs. nonpolar (toluene) solvents.

- Error Analysis : Compare crystallographic bond angles (e.g., C6—C1—C13—C7: 38.05° ) with DFT-optimized geometries to identify systematic deviations .

Q. How can isotopic labeling (e.g., C or H) be applied to study metabolic pathways of this compound in biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.